1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Description
1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Properties
IUPAC Name |
2-(2-methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5/c1-18-7-9-20(10-8-18)27-13-15-28(16-14-27)24-23-17-22(26-29(23)12-11-25-24)21-6-4-3-5-19(21)2/h3-12,17H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELHMQNNJNDRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.
Substitution reactions: Introduction of the 2-methylphenyl and 4-(4-methylphenyl)piperazin-1-yl groups can be done through nucleophilic substitution reactions using suitable halogenated precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and nucleophiles in polar solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of pyrazolo compounds exhibit anticonvulsant properties. The mechanism involves modulation of the GABA-A receptor, which plays a crucial role in neuronal excitability. A study demonstrated that similar compounds showed significant anticonvulsant effects in animal models, suggesting potential therapeutic applications for epilepsy and other seizure disorders .
Antitumor Activity
Compounds with pyrazolo structures have been investigated for their anticancer properties. They have shown the ability to inhibit cell proliferation in various cancer cell lines. For instance, studies on related compounds revealed their effectiveness against breast cancer cells by inducing apoptosis through caspase activation pathways .
Table 1: Summary of Antitumor Activity
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests potential applications in neuroprotection. Studies indicate that similar piperazine derivatives may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
Case Study 1: Anticonvulsant Screening
A study assessed the anticonvulsant profile of a series of pyrazolo derivatives, including our compound of interest. The results indicated a dose-dependent reduction in seizure activity in animal models, correlating with binding affinity to GABA-A receptors .
Case Study 2: Antitumor Efficacy
In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
- 2-(2-Methylphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]triazine
Uniqueness
1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is unique due to its specific substitution pattern and the presence of both pyrazolo[1,5-a]pyrazine and piperazine moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a member of the piperazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperazine ring substituted with a pyrazolo[1,5-a]pyrazine moiety and aromatic groups that contribute to its biological activity. The presence of both electron-donating and electron-withdrawing groups may influence its interaction with biological targets.
Anticonvulsant Activity
Research indicates that compounds similar to This compound exhibit anticonvulsant properties. For instance, studies on related pyrazolo compounds have demonstrated their ability to inhibit seizures in animal models through mechanisms involving modulation of GABA-A receptors and monoamine oxidase (MAO) inhibition .
Antitumor Activity
The pyrazolo[1,5-a]pyrazine scaffold has been associated with significant anticancer activity. Compounds derived from this scaffold have shown efficacy against various cancer cell lines, including lung and breast cancer cells. For example, certain derivatives exhibited IC50 values in the low micromolar range against H322 lung cancer cells . The specific interactions at the molecular level often involve the inhibition of key enzymes or pathways critical for cancer cell survival.
The biological activity of This compound can be attributed to several mechanisms:
- GABA-A Receptor Modulation : Similar compounds have been shown to bind to GABA-A receptors, enhancing inhibitory neurotransmission, which is crucial for anticonvulsant effects.
- Enzyme Inhibition : Inhibition of MAO enzymes has been observed in related compounds, contributing to increased levels of neurotransmitters such as serotonin and norepinephrine .
- Cytotoxicity Against Cancer Cells : The compound's ability to induce apoptosis in cancer cells suggests a mechanism involving the activation of apoptotic pathways or inhibition of cell proliferation .
Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant profile of pyrazolo derivatives, it was found that certain compounds significantly reduced seizure activity in mice models when administered at doses ranging from 30 to 300 mg/kg. The study highlighted the importance of structural modifications in enhancing anticonvulsant efficacy .
Study 2: Anticancer Potential
A series of pyrazolo derivatives were tested against various human cancer cell lines. One derivative displayed an IC50 value of 0.18 μM against MCF-7 breast cancer cells, indicating potent anticancer activity. The study emphasized the role of specific substituents on the pyrazolo ring in modulating biological activity .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
